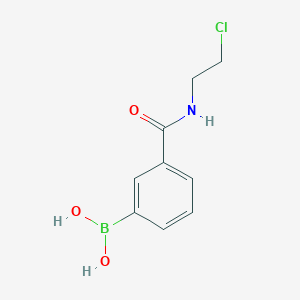

(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid

Vue d'ensemble

Description

(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BClNO3 and its molecular weight is 227.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known for their ability to interact with various biological targets, including enzymes and other proteins, due to their ability to form reversible covalent bonds with diols in biological systems .

Mode of Action

Boronic acids and their esters, including this compound, are known to undergo suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The ability of boronic acids and their esters to form reversible covalent bonds with diols, including those found in biological systems, may also play a role in their interactions with biological targets.

Biochemical Pathways

Boronic acids and their esters are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling and protodeboronation . These reactions could potentially influence various biochemical pathways, depending on the specific biological targets of the compound.

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water, undergoing hydrolysis . This could potentially affect the bioavailability of N-(2-Chloroethyl) 3-boronobenzamide.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Chloroethyl) 3-boronobenzamide. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic esters . Therefore, the physiological pH of the human body could potentially accelerate the hydrolysis of N-(2-Chloroethyl) 3-boronobenzamide, affecting its stability and efficacy.

Activité Biologique

(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge about its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets, particularly in the context of drug design. The presence of the chloroethyl group is significant as it may contribute to the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of proteases and kinases. This characteristic is leveraged in the development of anticancer agents, where inhibition of specific pathways can lead to reduced tumor growth.

- Targeting Tumor Microenvironment : The compound may influence the tumor microenvironment by modulating pathways involved in angiogenesis and inflammation, which are crucial for tumor progression.

Anticancer Activity

Several studies have investigated the anticancer properties of boronic acid derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study | Compound Tested | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Boronic Acid Derivative | Breast Cancer | 10.5 | Apoptosis induction | |

| Chloroethyl-substituted Compound | Lung Cancer | 15.2 | Cell cycle arrest |

Antimicrobial Activity

Research indicates that derivatives containing chloroethyl groups exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Efficacy : A study focused on a series of boronic acid derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

- Antimicrobial Testing : Another investigation into the antimicrobial properties revealed that derivatives similar to this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential role in combating resistant bacterial strains .

Applications De Recherche Scientifique

Anticancer Activity

Boronic acids, including (3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid, have been studied for their potential anticancer properties. The introduction of boronic acid moieties can enhance the selectivity and efficacy of drugs. Notably, compounds like bortezomib, a proteasome inhibitor with a boronic acid structure, have shown significant effectiveness in treating multiple myeloma and other cancers . Research indicates that modifications to boronic acids can lead to improved pharmacokinetic profiles and reduced toxicity, making them promising candidates for new therapeutic agents .

Organic Synthesis

Clinical Applications

Recent studies have highlighted the use of boronic acids in combination therapies for cancer treatment. For instance, bortezomib has been evaluated in various clinical trials to assess its effectiveness when combined with other chemotherapeutics .

Table 2: Summary of Clinical Trials Involving Boronic Acids

| Study Title | Phase | Outcome |

|---|---|---|

| Bortezomib in Multiple Myeloma | Phase 3 | Significant improvement in survival rates |

| Combination Therapy with Bortezomib | Phase 1 | Identified maximum tolerated dose |

| Efficacy of Boronic Acid Derivatives | Phase 2 | Promising results in reducing tumor size |

Analyse Des Réactions Chimiques

Reactivity of the Boronic Acid Group

The phenylboronic acid moiety enables participation in cross-coupling reactions and reversible interactions with diols.

Suzuki-Miyaura Cross-Coupling

The boronic acid group undergoes palladium-catalyzed coupling with aryl halides to form biaryl structures. This reaction is critical in medicinal chemistry for constructing complex molecules .

Example Reaction:

Diol Complexation

The boronic acid forms reversible esters with 1,2- or 1,3-diols (e.g., glucose), enabling applications in glucose-responsive drug delivery systems .

Key Feature: pH- and glucose-dependent reversibility .

Oxidation

Boronic acids oxidize to boronate esters or borates under mild conditions :

Reagents: H₂O₂, NaOCl.

Products: Boronate esters (e.g., with pinacol) .

Reactivity of the 2-Chloroethylcarbamoyl Group

The chloroethyl chain facilitates nucleophilic substitution or elimination reactions.

Nucleophilic Substitution

The chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols) :

Elimination Reactions

Under basic conditions, dehydrohalogenation can form vinyl intermediates :

Reagents: K₂CO₃, Et₃N.

Product: Acrylamide derivatives.

Thermal and Catalytic Stability

-

Thermal Decomposition: Degrades above 250°C, releasing B₂O₃ and chlorinated byproducts .

-

Aqueous Stability: Marginally stable in water; hydrolyzes slowly to boric acid and carbamoyl derivatives .

Biological Interactions

The compound inhibits serine β-lactamases (SBLs) via reversible covalent binding to active-site residues .

Key Findings:

Propriétés

IUPAC Name |

[3-(2-chloroethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDXADHEWANBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657451 | |

| Record name | {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-12-7 | |

| Record name | {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.